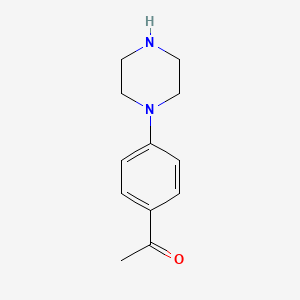

1-(4-Acetylphenyl)piperazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-piperazin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10(15)11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXVKKBJROCIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199584 | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51639-48-6 | |

| Record name | 1-(4-Acetylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51639-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51639-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 1 4 Acetylphenyl Piperazine Analogues

Advanced Synthetic Routes for the Core Structure

The construction of the 1-(4-acetylphenyl)piperazine scaffold is a foundational step, achievable through several synthetic pathways, including both efficient one-pot reactions and more traditional multi-step sequences.

One-Pot Synthesis Approaches

One-pot synthesis, which involves conducting multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, time, and resource conservation. semanticscholar.orgrsc.org While direct one-pot synthesis of the core this compound is not extensively documented, this approach is prominently used in the generation of its complex derivatives. A notable example is the use of "click chemistry," a one-pot reaction, to synthesize a series of 1,2,3-triazolo piperazine (B1678402) carboxylate derivatives with high yields (95-98%) and significantly reduced reaction times. nih.gov Such methodologies highlight the power of one-pot procedures to rapidly build molecular complexity upon the pre-formed piperazine scaffold. semanticscholar.org The success of these reactions often depends on the careful orchestration of reaction conditions, ensuring that each step proceeds to completion without interfering with subsequent transformations. semanticscholar.org

Multi-step Synthesis Strategies

Multi-step synthesis remains a cornerstone for producing the this compound core and its analogues, offering precise control over each transformation. A common and versatile method involves the nucleophilic substitution reaction between piperazine and an activated phenyl derivative.

One prevalent strategy starts with the reaction of piperazine with 4-fluoroacetophenone or 4-chloroacetophenone, typically heated in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), often in the presence of a base to neutralize the generated acid.

Another well-established route involves the cyclization of an aniline (B41778) intermediate. For instance, substituted anilines can be reacted with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures to form the piperazine ring directly onto the aromatic core. researchgate.net A detailed example is the synthesis of analogues with modifications on the aromatic ring, where a substituted aniline is the starting material for building the desired piperazine derivative (Scheme 1). nih.gov

Scheme 1: General Multi-step Synthesis of 1-(Substituted-phenyl)piperazine Analogues nih.gov

This scheme illustrates a typical multi-step synthesis starting from a substituted aniline to create various analogues of the core structure.

These multi-step approaches are fundamental for creating not only the parent compound but also a wide array of derivatives where substituents on the phenyl ring are varied to explore structure-activity relationships. nih.gov

Derivatization Strategies and Functional Group Transformations

The this compound scaffold possesses two primary sites for chemical modification: the secondary amine of the piperazine ring and the acetyl group on the phenyl moiety. These sites allow for extensive derivatization to generate novel analogues.

Alkylation and Acylation of the Piperazine Ring

The unsubstituted nitrogen atom of the piperazine ring is a nucleophilic center, readily undergoing alkylation and acylation reactions. smolecule.comsmolecule.com These reactions are crucial for introducing a wide variety of substituents and for linking the core structure to other pharmacophores.

N-Alkylation: This is typically achieved by reacting this compound with alkyl halides (e.g., bromoalkanes, chloroalkanes) in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724) or DMF. nih.govresearchgate.netmdpi.com For example, piperazine derivatives have been N-alkylated using pyridinemethyl or thiazolemethyl halides. jetir.org

N-Acylation: Acylation is commonly performed using acyl chlorides or acid anhydrides. A frequent strategy involves reacting the piperazine with chloroacetyl chloride to yield an N-chloroacetylated intermediate. tandfonline.com This intermediate contains a reactive C-Cl bond, which serves as a handle for subsequent nucleophilic substitution to attach other molecular fragments. tandfonline.com

| Reagent/Reaction Type | Resulting Moiety | Example Reference |

| Chloroacetyl chloride | 2-Chloro-1-(4-(4-acetylphenyl)piperazin-1-yl)ethan-1-one | tandfonline.com |

| 1,4-Dibromobutane (B41627) | 1-(4-Bromobutyl)-4-(4-acetylphenyl)piperazine | nih.govresearchgate.netmdpi.com |

| Substituted Benzenesulfonyl Chloride | 1-((Substituted-phenyl)sulfonyl)-4-(4-acetylphenyl)piperazine | vulcanchem.com |

| Carboxylic Acid (with coupling agent) | Amide-linked derivatives | nih.gov |

Modifications of the Acetylphenyl Moiety

The acetyl group and the phenyl ring to which it is attached offer additional opportunities for structural modification.

Reactions of the Acetyl Group:

Bromination: The α-carbon of the acetyl group can be brominated using elemental bromine in a suitable solvent. The resulting α-bromoacetyl derivative is a key intermediate for synthesizing heterocyclic rings, such as thiazoles, by reaction with thioamides. tandfonline.com

Condensation: The ketone can undergo condensation reactions with various nucleophiles. smolecule.com

Oxidation/Hydrolysis: The acetyl group can be oxidized to a carboxylate using strong oxidizing agents like potassium permanganate, or hydrolyzed to a carboxylic acid under acidic conditions. vulcanchem.com

Modifications of the Phenyl Ring: The properties of the entire molecule can be fine-tuned by altering the substitution pattern on the phenyl ring. While the core compound is this compound, analogues have been synthesized with various substituents on the phenyl ring to investigate their effects on biological activity. nih.gov

| Modification Type | Description | Example Reference |

| α-Bromination | Reaction with Br₂ to form a reactive α-bromoacetyl intermediate. | tandfonline.com |

| Oxidation | Conversion of the acetyl group to a carboxylic acid. | vulcanchem.com |

| Aromatic Substitution | Introduction of other groups onto the phenyl ring. | nih.gov |

Hybridization with Other Pharmacophores

Molecular hybridization, the strategy of combining two or more pharmacologically active scaffolds into a single molecule, is a widely used technique in drug discovery. nih.govresearchgate.net The this compound moiety has been successfully hybridized with a diverse range of pharmacophores.

Thiazole (B1198619): Thiazole-piperazine hybrids have been synthesized through multi-step procedures. A common method involves the Hantzsch thiazole synthesis, where an N-[4-(2-bromoacetyl)phenyl]acetamide intermediate is reacted with thioacetamide (B46855) to form the thiazole ring. tandfonline.com The resulting N-[4-(2-methyl-4-thiazolyl)phenyl]acetamide is then further elaborated. Subsequent deacetylation, chloroacetylation, and final reaction with N-substituted piperazines yield the target hybrid molecules. tandfonline.com

Quinazoline (B50416): The quinazoline nucleus, known for a broad spectrum of biological activities, has been linked to the piperazine core. nih.govijpras.comomicsonline.org One synthetic approach involves connecting the two moieties with a flexible alkyl linker. For example, 3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione was synthesized, featuring a six-carbon chain between the piperazine nitrogen and the quinazolinone nitrogen. smolecule.com

Beta-carboline: Hybrids of β-carboline and piperazine have been developed, often through the formation of an amide bond. nih.gov Typically, a β-carboline derivative bearing a carboxylic acid function is activated and then coupled with a piperazine derivative, such as 1-(aryl)piperazine. nih.gov Other strategies involve linking a 4-aryl-1-piperazinylalkyl fragment to various positions of the 1,2,3,4-tetrahydro-β-carboline ring system. nih.gov

Hydantoin (B18101) and Purine (B94841): A series of hydantoin and purine derivatives featuring a 4-acetylphenylpiperazinylalkyl moiety have been designed and synthesized. nih.gov The synthesis involved a multi-step pathway where spiro-hydantoin intermediates were first N-alkylated with 1,4-dibromobutane or 1,5-dibromopentane. The resulting bromoalkyl-hydantoins were then coupled with 4'-(1-piperazinyl)acetophenone to yield the final hybrid compounds. nih.govresearchgate.netmdpi.com Similarly, purine analogues were synthesized using this strategy. nih.gov

Table: Selected Hydantoin and Purine Hybrids of this compound nih.gov

| Compound | Hybrid Pharmacophore | Linker Length (CH₂)n |

| 1 | (R,S)-2′,3′-dihydrospiro[imidazolidine-4,1′-indene]-2,5-dione | 4 |

| 2 | (R,S)-2′,3′-dihydrospiro[imidazolidine-4,1′-indene]-2,5-dione | 5 |

| 3 | (R,S)-3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione | 4 |

| 4 | (R,S)-3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione | 5 |

| 5 | 7-(4-(4-(4-Acetylphenyl)piperazin-1-yl)butyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | 4 |

| 6 | 7-(5-(4-(4-Acetylphenyl)piperazin-1-yl)pentyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | 5 |

Sulfonamide: The sulfonamide group can be incorporated by reacting the piperazine nitrogen with a substituted benzenesulfonyl chloride, typically in a basic medium. vulcanchem.comnih.gov This straightforward reaction has led to the creation of numerous benzene (B151609) sulfonamide-piperazine hybrids. nih.gov

Indolinone: A notable class of hybrids combines the this compound core with an indolinone moiety through a sulfonamide linker. nih.gov The synthesis of 5-(4-(4-acetylphenyl)piperazine-1-sulfonyl)indolin-2-one analogues involves reacting this compound with 2-oxoindoline-5-sulfonyl chloride. This work also explored modifications to the indolin-2-one ring, although many changes resulted in inactive compounds, indicating a narrow structure-activity relationship for that part of the molecule. nih.gov

Spectroscopic and Analytical Characterization Techniques in Synthetic Research

The verification of molecular structures and the assessment of purity are critical steps in the synthesis of novel chemical entities. In the research and development of this compound analogues, a suite of spectroscopic and analytical techniques is indispensable for unambiguously confirming the successful synthesis and purification of the target compounds. These methods provide detailed information about the compound's atomic composition, functional groups, and the connectivity of its structural framework.

Following synthesis, the structural elucidation of this compound derivatives is systematically achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. tandfonline.comjapsonline.com Analytical methods like High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely employed to determine the purity of the synthesized compounds and monitor the progress of chemical reactions. nih.govpjps.pk

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone technique, offering profound insight into the molecular structure. Both ¹H NMR and ¹³C NMR spectra provide crucial data. ¹H NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, characteristic signals for the piperazine ring protons, the acetyl group's methyl protons, and the protons on the aromatic rings can be precisely assigned. tandfonline.compjps.pknih.gov Temperature-dependent NMR studies have also been utilized to investigate the conformational behavior of acylated piperazine compounds in solution, revealing the presence of different rotational isomers (rotamers) due to the restricted rotation around the amide bond. nih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized analogues and to gain structural information from their fragmentation patterns. pjps.pkontosight.ai Techniques like Electrospray Ionization (ESI-MS) are commonly used to confirm the molecular ion peak, corroborating the expected elemental composition. pjps.pkvulcanchem.com

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectra of this compound analogues typically show characteristic absorption bands for key functional groups. For example, the stretching vibration of the carbonyl (C=O) group in the acetyl moiety is a prominent feature. pjps.pknih.gov Other characteristic peaks include those for N-H bonds (if present), aromatic C-H bonds, and C-N bonds. tandfonline.com

Chromatographic Techniques such as TLC and HPLC are vital for assessing the purity of the synthesized compounds. nih.gov TLC is often used for rapid reaction monitoring, while HPLC provides quantitative information about the purity of the final product. smolecule.com Reverse-phase HPLC has also been used to estimate the lipophilicity of certain N-arylpiperazine derivatives, a key physicochemical property. nih.gov

The collective data from these analytical methods provide a comprehensive and definitive characterization of the synthesized this compound analogues, ensuring their structural integrity and purity for any subsequent studies.

Research Findings: Spectroscopic Data

The following tables summarize spectroscopic data reported for various analogues of this compound from diverse research studies.

Table 1: ¹H NMR Spectroscopic Data for this compound Analogues

| Compound Name | Solvent | Chemical Shifts (δ ppm) and Multiplicity | Reference |

| 1-[(4-Acetylphenyl)sulfonyl]-4-phenylpiperazine | CDCl₃ | 7.84 (t, 2H), 7.62 (d, 1H), 7.51 (d, 2H), 7.29-7.24 (m, 5H), 3.31-3.19 (m, 8H, piperazine CH₂) | pjps.pk |

| 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one | N/A | 2.60 (s, 3H, COCH₃), 3.45–3.70 (m, 8H, piperazine), 4.20 (s, 2H, COCH₂Cl) | |

| 2-[4-(4-Chlorophenyl) piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide | DMSO-d₆ | 9.85 (1H, s, N–H), 7.88 (2H, d), 7.81 (1H, s, thiazole C₅-H), 7.72 (2H, t), 7.23 (2H, d), 6.95 (2H, d), 3.35 (2H, s, CO–CH₂), 3.21 (4H, t, piperazine C–H), 2.71 (3H, s, C–CH₃), 2.67 (4H, t, piperazine C–H) | tandfonline.com |

| (R,S)-1-(4-(4-(4-Acetylphenyl)piperazin-1-yl)butyl)-2′,3′-dihydrospiro[imidazolidine-4,1′-indene]-2,5-dione | CDCl₃-d | 7.86 (d, J = 8.8 Hz, 2 H, Ar), 6.81 (d, J = 9.0 Hz, 2 H, Ar), 6.01 (br. s., 1 H, NH), 3.56 (td, 2 H), 3.33 (d, 4 H, N₄pip(CH₂)₂), 2.49 (d, 3 H, CH₃), 2.51–2.61 (m, 4 H, N₁pip(CH₂)₂), 2.45 (br. s., 2 H), 1.52–1.59 (m, 2 H), 1.66–1.74 (m, 2 H) | mdpi.com |

| 1,4-Bis-(3-acetylphenyl)piperazine-2,5-dione | N/A | 7.90–7.94 (m, 4H), 7.54–7.62 (m, 4H), 4.58 (s, 4H, H-3 and 6), 2.64 (s, 3H, –Me) | researchgate.net |

Table 2: ¹³C NMR Spectroscopic Data for this compound Analogues

| Compound Name | Solvent | Chemical Shifts (δ ppm) | Reference |

| 1-[(4-Acetylphenyl)sulfonyl]-4-phenylpiperazine | CDCl₃ | 152.6, 150.7, 148.3, 142.1, 140.9, 133.2, 122.3, 115.6, 51.7 (piperazine C-3 & C-5), 48.6 (piperazine C-2 & C-6), 24.4, 21.1 | pjps.pk |

| 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one | N/A | 196.5 (C=O), 62.8 (COCH₂Cl), 44.5–48.0 (piperazine carbons) | |

| 1,4-Bis-(3-acetylphenyl)piperazine-2,5-dione | N/A | 197.3 (–C=O), 166.4 (C-2, 5), 138.8, 137.9, 129.9, 127.8, 124.7, 53.52 (C-3, 6), 27.1 (Me) | researchgate.net |

Table 3: IR Spectroscopic Data for this compound Analogues

| Compound Name | Medium | Characteristic Absorption Bands (ν_max, cm⁻¹) | Reference |

| 1-[(4-Acetylphenyl)sulfonyl]-4-phenylpiperazine | KBr | 3070 (aromatic C-H), 2885 (-CH₂), 1710 (C=O ketone), 1655 (aromatic C=C), 1380 (S=O) | pjps.pk |

| 2-(4-Phenylpiperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide | KBr | 3284 (amide N–H), 3053 (aromatic C–H), 2958 (aliphatic C–H), 1676 (amide C=O), 1596–1412 (C=C and C=N) | tandfonline.com |

| 1,4-Bis-(3-acetylphenyl)piperazine-2,5-dione | N/A | 1687, 1657, 1580, 1464 | researchgate.net |

| 2-[({4-[3-(4-chlorophenyl)prop-2-enoyl]phenyl}amino)methyl]-1H-isoindole-1,3(2H)-dione | KBr | 3367 (NH), 3060 (aromatic CH), 2934 (aliphatic CH), 1772, 1711, 1653 (3C=O) | derpharmachemica.com |

Table 4: Mass Spectrometry Data for this compound Analogues

| Compound Name | Ionization Method | Molecular Formula | [M]+ or [M+H]+ (m/z) | Reference |

| 1-[(4-Bromophenyl)sulfonyl]-4-phenylpiperazine | EIMS | C₁₆H₁₇BrN₂O₂S | 380 | pjps.pk |

| (R,S)-1-(4-(4-(4-Acetylphenyl)piperazin-1-yl)butyl)-3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione | LC/MS | C₂₈H₃₄N₄O₃ | 475.34 | mdpi.com |

| 1,4-Bis-(3-acetylphenyl)piperazine-2,5-dione | MALDI-TOF | C₂₀H₁₈N₂O₄ | 351 [M+H]⁺ | researchgate.net |

| 4-(4-chlorophenyl)-6-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | MS | C₂₇H₁₇ClN₄O₃ | 481 [M+1]⁺ | derpharmachemica.com |

Pharmacological Profile and Therapeutic Applications of 1 4 Acetylphenyl Piperazine Derivatives

Pharmacological Actions

Derivatives of this compound have been shown to exhibit a range of pharmacological actions, primarily investigated in preclinical studies. These activities are attributed to the interaction of these molecules with various biological targets, including enzymes and receptors. ontosight.ai

Anticancer Activity

A significant area of research for this compound derivatives is their potential as anticancer agents. ontosight.ainih.gov Studies have shown that certain derivatives can exhibit cytotoxic activity against various cancer cell lines, including breast and lung cancer. unimi.itnih.gov The mechanism of action is thought to involve the induction of apoptosis in cancer cells. unimi.it For example, a series of hydantoin (B18101) and purine (B94841) derivatives incorporating the 4-acetylphenylpiperazinylalkyl moiety have been synthesized and evaluated for their antiproliferative effects. nih.gov

Neuroprotective Effects

The neuroprotective potential of this compound derivatives is another active area of investigation. ijcce.ac.irontosight.ai Research has explored their ability to protect neurons from damage and to modulate pathways involved in neurodegenerative diseases like Alzheimer's disease. nih.gov Some piperazine (B1678402) compounds have been shown to inhibit apoptosis in motor neurons and increase their viability in preclinical models. ijcce.ac.ir

Therapeutic Applications in Preclinical Research

The promising pharmacological activities of this compound derivatives have led to their evaluation in various preclinical models of disease.

Potential in Oncology

In the field of oncology, derivatives of this compound are being explored as potential new cancer therapeutics. unimi.itnih.govmdpi.com Research has focused on synthesizing novel compounds and testing their efficacy against a panel of human cancer cell lines. mdpi.com The goal is to develop agents with high selectivity for cancer cells, thereby reducing the toxicity associated with traditional chemotherapy. nih.gov

Potential in Neuropharmacology

In neuropharmacology, the focus is on developing this compound-based compounds for the treatment of neurodegenerative disorders. nih.gov Preclinical studies have investigated their effects on models of Alzheimer's disease and other neurological conditions, with some derivatives showing the ability to cross the blood-brain barrier, a critical property for central nervous system drugs. acs.org

Structure Activity Relationship Sar and Structure Affinity Relationship Saf Studies

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 1-(4-acetylphenyl)piperazine derivatives is largely dictated by three main structural components: the aryl group (the acetylphenyl moiety), the piperazine (B1678402) ring, and the substituent at the N4-position of the piperazine ring.

The arylpiperazine moiety is a well-established pharmacophore for various G-protein coupled receptors (GPCRs), including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. The nitrogen atom of the piperazine ring is considered a key basic center that can form a crucial salt bridge with an aspartate residue in the transmembrane domain 3 (TM3) of these receptors, which is a common interaction for aminergic GPCR ligands. The aromatic ring, in this case, the acetylphenyl group, engages in hydrophobic and van der Waals interactions with aromatic residues in the receptor's binding pocket, such as phenylalanine and tryptophan.

The piperazine ring itself is not just a simple linker. Its conformational flexibility allows the aryl group and the N4-substituent to adopt an optimal orientation for binding. The two nitrogen atoms of the piperazine ring are essential for its pharmacological activity, with the N1-nitrogen typically being protonated at physiological pH, facilitating the key ionic interaction with the receptor.

The substituent at the N4-position of the piperazine ring is a major determinant of the compound's biological activity and selectivity. This part of the molecule often extends into a more solvent-exposed or accessory binding pocket of the receptor. The nature, size, and lipophilicity of this substituent can dramatically alter the compound's pharmacological profile, determining whether it acts as an agonist, antagonist, or partial agonist, and influencing its affinity for different receptor subtypes. For instance, in a series of N-arylpiperazine derivatives, modifications at this position led to significant changes in their antiplatelet activity.

Impact of Substitution Patterns on Receptor Binding and Functional Response

Systematic modifications of the this compound scaffold have revealed critical insights into the impact of substitution patterns on receptor binding and functional response.

Substitutions on the Phenyl Ring:

The position and nature of substituents on the phenyl ring of the arylpiperazine moiety can significantly affect receptor affinity and selectivity. While the parent compound is this compound, studies on related arylpiperazines provide valuable SAR information. For example, in a series of arylpiperazine derivatives targeting dopamine D3 and D2 receptors, the presence and position of substituents on the phenyl ring were found to be critical for selectivity. It has been reported that ortho-methoxyphenyl groups are often favored for α1A-adrenoceptor affinity. Replacing this with other substitution patterns can reduce affinity for this receptor while potentially maintaining or enhancing affinity for other targets, thereby improving selectivity.

Substitutions on the Piperazine Ring:

While less common, substitutions on the carbon atoms of the piperazine ring can introduce chirality and conformational constraints. Such modifications can lead to stereoselective binding to receptors, where one enantiomer displays significantly higher affinity or a different functional activity compared to the other.

The following table summarizes the impact of different substitution patterns on the arylpiperazine scaffold based on findings from various studies on related compounds.

| Structural Modification | Position of Modification | Observed Impact on Biological Activity | Receptor Target Examples |

| Introduction of small, lipophilic groups | Ortho-position of the phenyl ring | Increased affinity. | α1A-Adrenoceptors |

| Replacement of phenyl ring with heteroaromatic rings | N1-aryl position | Can be well-tolerated and may enhance selectivity. | α2B-Adrenoceptors |

| Introduction of electron-withdrawing groups | Para-position of the phenyl ring | Can influence pKa and electrostatic interactions, modulating affinity. | Various GPCRs |

| Introduction of bulky substituents | N4-position of the piperazine ring | Can significantly alter affinity and functional activity (agonist vs. antagonist). | Dopamine D2/D3, Serotonin 5-HT1A receptors |

Optimization of Linker Length and Terminal Fragments for Target Affinity

In many derivatives of this compound, the N4-nitrogen is connected to another chemical moiety via a linker or spacer. The length, flexibility, and chemical nature of this linker, as well as the terminal fragment it connects to, are critical for optimizing target affinity and selectivity.

Linker Length:

The length of the linker is a crucial parameter that determines the distance between the core arylpiperazine pharmacophore and the terminal fragment. An optimal linker length allows both parts of the molecule to simultaneously occupy their respective binding pockets within the receptor. For example, in a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, a four-carbon (butyl) linker was found to be optimal for high affinity at dopamine D3 receptors. Shorter or longer linkers often result in a decrease in affinity, as they may not allow for the ideal positioning of the terminal group. Studies on long-chain arylpiperazines targeting serotonin 5-HT1A and 5-HT7 receptors have also shown that the length of the alkyl chain can influence receptor affinity, although in some cases, the effect of modifying the linker length from five to six methylene (B1212753) units was not substantial.

Linker Flexibility:

The flexibility of the linker also plays a significant role. A rigid linker can pre-organize the molecule in a conformation that is favorable for binding, potentially increasing affinity and selectivity. However, a more flexible linker may allow the molecule to adopt different conformations to fit into the binding sites of various receptors, which could lead to lower selectivity. The introduction of conformational constraints in the linker, for instance, by using cyclic structures like xylyl moieties, has been explored to modulate the pharmacological profile of arylpiperazine derivatives.

Terminal Fragments:

The table below provides examples of how linker and terminal fragment modifications can influence the activity of arylpiperazine derivatives.

| Linker/Terminal Fragment Modification | Effect on Molecular Properties | Impact on Receptor Interaction | Example from Literature |

| Varying alkyl chain length (e.g., C2 to C6) | Alters distance between pharmacophoric elements. | Optimal length required for simultaneous binding to primary and secondary pockets. | Butyl linker found to be optimal for certain dopamine D3 receptor ligands. |

| Introducing rigid elements (e.g., aromatic rings) | Reduces conformational flexibility. | Can lock the molecule in a bioactive conformation, potentially increasing affinity and selectivity. | Use of xylyl moieties as linkers in serotonin receptor ligands. |

| Modifying the terminal group (e.g., arylcarboxamides) | Changes steric bulk, electronics, and H-bonding capacity. | Influences interactions with accessory binding sites and can determine functional activity. | Variations in the terminal arylcarboxamide group of D3 receptor ligands modulated their intrinsic activity. |

Preclinical Evaluation and Translational Research

In Vitro Pharmacological Assays

In vitro pharmacological assays are fundamental in characterizing the interaction of a compound with specific biological targets. For 1-(4-Acetylphenyl)piperazine, these have included receptor binding studies, functional activity assays, and cell-based translocation experiments to elucidate its mechanism of action at the molecular and cellular levels.

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. Currently, there is no publicly available research detailing the specific receptor binding affinities of this compound. While numerous studies have been conducted on various piperazine (B1678402) derivatives, demonstrating their potential to interact with a wide range of receptors, including opioid, dopamine (B1211576), and serotonin (B10506) receptors, specific binding data for this compound remains to be published.

Functional activity assays are designed to measure the biological response following the interaction of a compound with its target. A common example is the cyclic adenosine monophosphate (cAMP) accumulation assay, which is often used to determine if a compound acts as an agonist or antagonist at G-protein coupled receptors. At present, there are no specific studies in the public domain that report on the functional activity of this compound, including its effect on cAMP accumulation.

Cell-based translocation experiments are utilized to observe the movement of specific proteins or molecules within a cell in response to a compound. For instance, the translocation of transcription factors like NF-κB from the cytoplasm to the nucleus is a key event in inflammatory signaling pathways. As of the latest available information, no cell-based translocation experiments have been published specifically for this compound.

In Vitro Toxicity Assessment

The evaluation of a compound's potential for toxicity is a critical component of preclinical research. In vitro toxicity studies for this compound have focused on its effects on different cell types to identify any potential for cellular damage.

Cellular toxicity profiling assesses the adverse effects of a compound on various cell lines.

Hemolysis: Hemolysis assays are conducted to determine if a compound can cause the rupture of red blood cells. There is currently no available data from in vitro hemolysis assays for this compound.

Human Monocytic Leukemia Cell Lines: The cytotoxic effects of this compound derivatives have been investigated against various cancer cell lines. While direct studies on human monocytic leukemia cell lines for this compound are not available, a study on its derivatives provides some insight into the potential of this chemical scaffold. Specifically, hydantoin (B18101) and purine (B94841) derivatives incorporating the 4-acetylphenylpiperazinylalkyl moiety have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines, including SW480 (colon cancer). This research, however, did not report the cytotoxic activity of the parent compound, this compound, itself.

| Compound/Derivative | Cell Line | IC50 (µM) |

| This compound | Human Monocytic Leukemia Cell Lines | Data not available |

| Derivatives of this compound | SW480 (Colon Cancer) | Data available for derivatives, not the parent compound |

In Vivo Pharmacological Models

Neuropharmacological Animal Models

Research into the neuropharmacological effects of this compound in animal models, such as those involving rat prefrontal cortex microdialysis or sensory hypersensitivity, is not extensively documented in publicly available scientific literature. While studies on other piperazine derivatives have shown effects on neurotransmitter levels in the prefrontal cortex, specific data for this compound is not available. Microdialysis studies in the rat prefrontal cortex are a common method to assess a compound's impact on extracellular levels of neurotransmitters like dopamine and norepinephrine, providing insights into its potential efficacy for neuropsychiatric disorders. Similarly, sensory hypersensitivity models are employed to understand a compound's analgesic or anti-allodynic properties. The absence of such data for this compound highlights a gap in the understanding of its central nervous system activity.

Cancer Xenograft Models

The potential utility of this compound as an anticancer agent has been explored in preclinical settings. However, specific in vivo data from cancer xenograft models are not readily found in the public domain. Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a cornerstone of preclinical oncology research, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living organism. While some piperazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines in vitro, the in vivo efficacy and anti-tumor spectrum of this compound remain to be established through rigorous xenograft studies.

Computational Chemistry and Molecular Modeling in Compound Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. In the study of 1-(4-Acetylphenyl)piperazine and its analogs, docking simulations are instrumental in identifying potential protein targets and elucidating the binding forces that stabilize the ligand-receptor complex.

While specific docking studies exclusively on this compound are not extensively detailed in publicly available literature, research on closely related piperazine (B1678402) derivatives provides significant insights. For instance, studies on various arylpiperazine compounds have demonstrated their ability to bind to a range of receptors, including G-protein coupled receptors (GPCRs) and ion channels. The binding affinity and orientation are largely governed by the nature of the substituents on both the phenyl and piperazine rings.

In a typical docking simulation involving a derivative of this compound, the acetyl group on the phenyl ring would be expected to play a crucial role in forming specific interactions, such as hydrogen bonds or electrostatic interactions, with amino acid residues in the receptor's active site. The piperazine ring often acts as a versatile scaffold, allowing for favorable hydrophobic and van der Waals interactions. The predicted binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity, with lower values indicating a more stable complex.

Table 1: Representative Docking Data for Arylpiperazine Derivatives Against Various Receptors

| Derivative | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Arylpiperazine Analog A | Serotonin (B10506) Receptor | -8.5 | Asp110, Ser159, Phe340 |

| Arylpiperazine Analog B | Dopamine (B1211576) Receptor | -9.2 | Asp114, Phe389, Trp386 |

| Arylpiperazine Analog C | Adrenergic Receptor | -7.9 | Asp113, Val114, Phe290 |

Note: The data presented in this table is illustrative and based on findings for structurally related arylpiperazine compounds, not specifically this compound.

In Silico Prediction of Biological Activities

In silico prediction of biological activities involves the use of computational models to forecast the pharmacological effects of a compound. These predictions are based on the compound's structural features and are benchmarked against large databases of known active molecules. For this compound, various online tools and software can be employed to predict its potential biological activities.

Predictions for compounds containing the arylpiperazine scaffold often suggest a wide range of potential central nervous system (CNS) activities, including interactions with neurotransmitter receptors such as serotonin and dopamine receptors. Additionally, depending on the specific substitutions, activities related to antiviral, antifungal, and anticancer properties may be predicted. The acetyl group in this compound, being an electron-withdrawing group, can influence the electronic properties of the phenyl ring and thereby modulate the predicted biological activities.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

In the context of this compound, a QSAR study would typically involve a dataset of its derivatives with varying substituents on the phenyl and/or piperazine rings. The biological activity of these compounds against a specific target would be experimentally determined. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound.

A robust QSAR model for a series of piperazine derivatives was developed to predict their renin inhibitory activity. The model revealed that constitutional descriptors such as the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) play a vital role in the binding of these ligands to the renin enzyme. The statistical quality of this model was indicated by a high correlation coefficient (R²) of 0.846 and a cross-validation correlation coefficient (Q²) of 0.818. While this study did not specifically include this compound, the principles and key descriptors identified can inform the design of QSAR studies for this compound and its derivatives.

Analysis of Binding Modes and Interaction Mechanisms

The analysis of binding modes provides a detailed picture of how a ligand interacts with its receptor at the atomic level. This information is crucial for understanding the mechanism of action and for designing new ligands with improved affinity and selectivity. Computational techniques, particularly molecular dynamics (MD) simulations, are often used to explore the dynamic nature of these interactions.

For arylpiperazine derivatives, the binding mode is highly dependent on the specific receptor. In many GPCRs, the protonated nitrogen of the piperazine ring forms a key salt bridge with a conserved aspartate residue in the transmembrane helix 3. The aryl group, in this case, the acetylphenyl group, typically occupies a hydrophobic pocket, and the acetyl moiety has the potential to form specific hydrogen bonds with polar residues within this pocket.

A computational study on piperidine/piperazine-based compounds targeting the sigma-1 receptor revealed that the ligand-receptor interactions are stabilized by a combination of polar and hydrophobic contacts. The ionized nitrogen atom was found to form a salt bridge with key acidic residues like Glu172 and Asp126, while the aromatic portions of the ligands engaged in π-cation and hydrophobic interactions with residues such as Phe107 and Trp164. These findings provide a plausible model for the types of interactions that this compound might form with similar receptors. The stability of these interactions can be further assessed through MD simulations, which can reveal the dynamic behavior of the ligand in the binding site over time.

Metabolism and Pharmacokinetic Investigations

In Vitro Metabolism Studies (e.g., Human and Rodent Liver Microsomes)

No studies detailing the in vitro metabolism of 1-(4-Acetylphenyl)piperazine in human or rodent liver microsomes were identified in the public domain. General metabolic pathways for similar phenylpiperazine compounds often involve hydroxylation of the aromatic ring and oxidation or cleavage of the piperazine (B1678402) moiety, but specific data for the title compound is not available.

Identification and Structural Elucidation of Metabolites

There are no published reports on the identification or structural elucidation of metabolites formed from this compound. Therefore, a table of potential metabolites and their structures cannot be provided.

Characterization of Metabolic Enzymes (e.g., Cytochrome P450s, UGTs)

Specific cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes responsible for the metabolism of this compound have not been characterized. Research on other piperazine-containing molecules indicates common involvement of CYP3A4, CYP2D6, and CYP1A2, but this cannot be directly extrapolated to this compound without specific experimental evidence.

Permeability Studies and Cell Uptake Mechanisms

No experimental data from permeability studies, such as those using Caco-2 cell monolayers, or investigations into the cell uptake mechanisms for this compound are available in the scientific literature. While some phenylpiperazine derivatives are known to act as permeation enhancers, the specific permeability characteristics of this compound remain uninvestigated.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 1-(4-Acetylphenyl)piperazine derivatives?

- Methodological Answer : Synthesis typically involves coupling reactions between benzoic acids and piperazine derivatives using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide. Key steps include nucleophilic substitution, amidation, or sulfonylation, followed by purification via column chromatography or recrystallization. Elemental analysis and spectroscopic techniques (NMR, IR) are critical for structural validation .

Q. How is the purity and structural integrity of this compound derivatives verified experimentally?

- Methodological Answer : Analytical workflows combine:

- Spectroscopy : - and -NMR to confirm substituent positions and bond connectivity.

- Chromatography : TLC (Rf values) and HPLC for purity assessment.

- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., deviations <0.4% indicate high purity) .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Common assays include:

- Receptor Binding Studies : Radioligand displacement assays for serotonin (5-HT), dopamine (D), or T-type calcium channels.

- Enzymatic Inhibition : IC determination for targets like renin or monoamine oxidases.

- Cell-Based Models : Antiproliferative assays (e.g., MTT on cancer cell lines) or anti-inflammatory cytokine profiling .

Advanced Research Questions

Q. How do structural modifications (e.g., beta-cyclodextran conjugation) affect the toxicity and activity of this compound derivatives?

- Methodological Answer : Beta-cyclodextran reduces toxicity by improving solubility but may sterically hinder receptor interactions, lowering activity. Systematic SAR studies comparing unmodified vs. modified derivatives (e.g., EC shifts in analgesic models) are essential. For example, antiplatelet activity decreased by 30–50% in cyclodextran-conjugated analogs despite lower cytotoxicity .

Q. How can contradictory data on biological activity be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions often arise from assay variability or substituent positioning. Strategies include:

- Meta-Analysis : Cross-referencing data across multiple studies (e.g., comparing anti-inflammatory vs. analgesic endpoints).

- Computational Modeling : Molecular docking to identify steric clashes or electronic mismatches (e.g., halogen substituents enhancing 5-HT affinity but reducing D selectivity) .

Q. What role do QSAR models play in optimizing this compound derivatives for renin inhibition?

- Methodological Answer : QSAR models (e.g., PLS regression) correlate physicochemical descriptors (logP, polar surface area) with IC values. For example, electron-withdrawing groups at the 4-position improve renin binding by 2–3 log units. Validation via leave-one-out cross-checks (R >0.85) ensures predictive reliability .

Q. How does crystallographic data inform the design of this compound derivatives with enhanced stability?

- Methodological Answer : X-ray crystallography reveals supramolecular interactions (e.g., C–H⋯O hydrogen bonds, π-stacking) that stabilize solid-state structures. For instance, fluorobenzoyl derivatives form hydrogen-bonded sheets, improving thermal stability (melting points >190°C vs. 150°C for non-fluorinated analogs) .

Data Contradictions and Resolution

Q. Why do some this compound derivatives exhibit high in vitro activity but low in vivo efficacy?

- Methodological Answer : Discrepancies may stem from poor pharmacokinetics (e.g., rapid hepatic metabolism). Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.